molecular formula C10H12ClNO2 B14145507 2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide CAS No. 67291-64-9

2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide

Cat. No.: B14145507
CAS No.: 67291-64-9
M. Wt: 213.66 g/mol
InChI Key: NPVVOGFVAUZEKD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide is an organic compound with a molecular formula of C10H12ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide typically involves the reaction of 2-methoxy-3-methylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Metolachlor: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

    Acetochlor: 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-Chloro-N-(2-methoxy-3-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

67291-64-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-N-(2-methoxy-3-methylphenyl)acetamide

InChI

InChI=1S/C10H12ClNO2/c1-7-4-3-5-8(10(7)14-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

NPVVOGFVAUZEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)OC

Origin of Product

United States

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